N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-7-4-9(18-23-7)12(19)15-14-17-16-13(22-14)8-2-3-10-11(5-8)21-6-20-10/h2-5H,6H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHAFVIOVDWMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines several pharmacologically relevant moieties, including benzo[d][1,3]dioxole and isoxazole structures, which are known for their diverse therapeutic properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in anticancer therapy, immunomodulation, and other therapeutic areas.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:
- In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values ranging from 1.54 µM to 4.52 µM. In comparison, the standard drug doxorubicin showed IC50 values of 7.46 µM for HepG2 cells .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.38 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Compound C | 4.52 | MCF7 |
| Doxorubicin | 7.46 | HepG2 |
These findings suggest that the incorporation of the benzo[d][1,3]dioxole structure enhances anticancer activity while maintaining low toxicity towards normal cells (IC50 > 150 µM) .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells by affecting regulatory proteins such as Bax and Bcl-2, which are pivotal in apoptosis regulation .
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunoregulatory properties. Research indicates that compounds similar to this compound can modulate immune responses by influencing cytokine production and T-cell activation.
Case Study: Immunosuppressive Activity
A study highlighted the immunosuppressive effects of certain isoxazole derivatives on T-cell proliferation and cytokine production. These compounds inhibited the humoral immune response and showed potential for treating autoimmune conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as the benzo[d][1,3]dioxole group, heterocyclic cores (oxadiazole, thiazole, pyrazole), and carboxamide linkages. Data from diverse sources are tabulated and discussed.
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data
Key Observations:
- FTIR/NMR Consistency : All compounds show characteristic amide/ketone carbonyl peaks (1650–1710 cm⁻¹) and aromatic proton shifts (δ 6.7–7.4 ppm).
- Melting Points : Higher melting points (e.g., 230–231°C for 5a) correlate with crystalline purity, whereas cyclopropane derivatives (e.g., Compound 55) are reported as oils, indicating lower crystallinity.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms substitution patterns and functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm, oxadiazole C=O at ~165 ppm) .
- IR Spectroscopy : Identifies amide C=O stretches (~1680 cm⁻¹) and oxadiazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁N₃O₅: 330.082) .
- HPLC-PDA : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .
What in vitro assays are recommended to evaluate its biological activity?
Q. Basic
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or apoptosis-related caspases .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus or E. coli .
Controls should include cisplatin (anticancer) and ampicillin (antimicrobial) for validation .
How can researchers resolve contradictions in bioactivity data across studies?
Advanced
Contradictions often arise from:
- Cell line variability : Test across multiple lines (e.g., compare epithelial vs. hematological cancers) .
- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
- Compound stability : Pre-screen for degradation in DMSO or culture media via LC-MS .
- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability + apoptosis markers like Annexin V) .
What strategies improve synthetic yield of the oxadiazole intermediate?
Q. Advanced
- Microwave-assisted cyclization : Reduces reaction time from 12 hours to 30 minutes, improving yields by 20–30% .
- Catalyst optimization : Use ZnCl₂ or FeCl₃ for Lewis acid-mediated cyclization (reported yield: 75% vs. 50% without catalysts) .
- Solvent selection : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
How to elucidate the compound’s mechanism of action in cancer cells?
Q. Advanced
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
- Molecular docking : Simulate binding to targets like tubulin (PDB ID: 1SA0) or topoisomerase II using AutoDock Vina .
- Biochemical validation : Western blotting for cleaved PARP/caspase-3 (apoptosis) or phospho-EGFR (kinase inhibition) .
- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced
- LogP optimization : Introduce hydrophilic groups (e.g., -OH or -SO₃H) to reduce logP from 3.2 to 2.1, enhancing solubility .
- Metabolic stability : Replace methylisoxazole with trifluoromethyl (t₁/₂ increased from 2.5 to 6 hours in liver microsomes) .
- Bioavailability : Nanoformulation (e.g., liposomes) to improve oral absorption (tested in rodent models) .
- SAR studies : Modifying the benzodioxole moiety (e.g., nitro vs. methoxy substituents) alters IC₅₀ by 10-fold .
What computational methods predict binding affinity to biological targets?
Q. Advanced
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on oxadiazole) using Schrödinger .
- MD simulations : Assess stability of compound-protein complexes (e.g., 50 ns simulations in GROMACS) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
